molecular formula C19H15N5S2 B2390465 5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine CAS No. 315679-35-7

5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine

Cat. No.: B2390465
CAS No.: 315679-35-7
M. Wt: 377.48
InChI Key: OKNYFCGBUQNSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[2,3-d]pyrimidine core, a bicyclic heterocyclic system fused from thiophene and pyrimidine rings. Key structural modifications include:

  • 5,6-Dimethyl groups on the thienopyrimidine moiety, which enhance steric and electronic properties.
  • A thioether linkage at the 4-position, connecting to a 5-methyl-[1,2,4]triazolo[4,3-a]quinoline group.

Thieno[2,3-d]pyrimidine derivatives are known for diverse pharmacological applications, including antimicrobial and kinase inhibition. The addition of triazoloquinoline may amplify these effects by improving target binding or metabolic stability .

Properties

IUPAC Name

5,6-dimethyl-4-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5S2/c1-10-8-15-22-23-19(24(15)14-7-5-4-6-13(10)14)26-18-16-11(2)12(3)25-17(16)20-9-21-18/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNYFCGBUQNSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SC4=NC=NC5=C4C(=C(S5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

From 2-Aminothiophene Derivatives

The thieno[2,3-d]pyrimidine scaffold is commonly synthesized from appropriately substituted 2-aminothiophene derivatives. For 5,6-dimethylthieno[2,3-d]pyrimidine specifically, 2-amino-4,5-dimethylthiophene-3-carbonitrile or the corresponding carboxylic ester serves as an ideal starting material.

A general synthetic route begins with 2-amino-4,5-dimethylthiophene-3-carboxylic acid ester (1), which can be prepared through multiple methods including the Gewald reaction. This intermediate undergoes cyclization with formamide at elevated temperatures (170-180°C) to yield the corresponding thienopyrimidinone (2).

Step 1: Preparation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid ester
Step 2: Cyclization with formamide (170-180°C, 4-6 hours)

Three-Step Synthesis Approach

An efficient three-step synthesis approach for the thieno[2,3-d]pyrimidine core has been reported, which can be modified for the 5,6-dimethyl derivative. The process involves:

Step 1: Synthesis of trisubstituted thiophene
Step 2: Formation of 2,4-dichlorothieno[2,3-d]pyrimidine using diphosgene
Step 3: Selective nucleophilic substitution

For the 5,6-dimethyl derivative, adaptation of this methodology employs appropriate starting materials with methyl groups at the designated positions. The optimized synthesis of the trisubstituted thiophene intermediate has been achieved with yields of approximately 57%.

Through 2H-Thieno[2,3-d]oxazine-2,4(1H)-diones

Another approach involves the use of 5,6-dimethyl-2H-thieno[2,3-d]oxazine-2,4(1H)-dione as an intermediate. This method is particularly useful for generating 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, which can be further modified to introduce the thio group at position 4:

Step 1: Synthesis of 5,6-dimethyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione
Step 2: One-pot reaction with aromatic aldehydes and appropriate amines
Step 3: Base-catalyzed cyclization (KOH, 6-10 hours of heating)

This method has demonstrated good to high yields (46-86%).

Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine

For the preparation of the target compound, a key intermediate is 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, which allows for subsequent thio-substitution. This intermediate can be synthesized by the following route:

  • Treatment of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with phosphoryl chloride (POCl₃)
  • Refluxing for 4-6 hours
  • Neutralization and isolation

The reaction typically proceeds with yields of 75-85%.

Synthesis of 5-Methyl-triazolo[4,3-a]quinoline Component

From Quinoline Derivatives

The preparation of 5-methyl-triazolo[4,3-a]quinoline begins with appropriate quinoline derivatives. A common approach involves the following steps:

Step 1: Preparation of 5-methyl-2-hydrazinoquinoline
Step 2: Cyclization with formic acid or triethyl orthoformate

The structure of this component (CAS: 35359-25-2) has been thoroughly characterized by various spectroscopic methods.

Formation of the Triazole Ring

The critical step in synthesizing the triazoloquinoline moiety is the formation of the triazole ring. This can be accomplished through several methods:

  • Reaction of 5-methyl-2-hydrazinoquinoline with carboxylic acids or derivatives
  • Cyclization of quinoline-2-yl-hydrazones
  • Direct cyclization of quinoline-2-hydrazine with orthoformate esters

The triazole ring formation typically proceeds under acidic conditions or with heating, with yields ranging from 60-80%.

Thiol Functionalization

For the target compound, 5-methyl-triazolo[4,3-a]quinoline-1-thiol is required. This can be prepared by treating the corresponding 1-oxo derivative with Lawesson's reagent or P₂S₅. Alternatively, direct cyclization methods using thiocarbonyl reagents have been reported:

Step 1: Reaction of 5-methyl-2-hydrazinoquinoline with carbon disulfide in basic media
Step 2: Cyclization under acidic conditions

The thiol functionality at position 1 serves as the essential nucleophile for the subsequent coupling reaction.

Thio-Linking Chemistry

Direct Coupling Methodology

The key step in synthesizing the target compound involves coupling the thiol-functionalized triazoloquinoline with the chloro-substituted thienopyrimidine. This nucleophilic substitution reaction proceeds via the following general protocol:

Step 1: Base-mediated deprotonation of 5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Step 2: Addition of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Step 3: Reaction in appropriate solvent (DMF, acetone, or ethanol)

The reaction typically requires mild heating (40-60°C) and proceeds with yields of 65-75%.

Alternative Coupling Strategies

Alternative coupling strategies involve the generation of more reactive intermediates or different leaving groups:

  • Conversion of chloro-thienopyrimidine to more reactive sulfonates
  • Use of phase-transfer catalysis to enhance nucleophilic substitution
  • Microwave-assisted coupling reactions for reduced reaction times

Table 1 summarizes comparative yields for different coupling methods:

Method Conditions Catalyst Solvent Yield (%) Ref.
Direct substitution 50-60°C, 6-8h K₂CO₃ DMF 65-75
Microwave assisted 120°C, 15-30 min K₂CO₃ DMF 70-80
Phase-transfer 25-30°C, 4-6h TBAB DCM/H₂O 60-70
Sulfonate intermediate 40-50°C, 3-4h Et₃N Acetone 75-85

Sulfanyl Functionalization via Alkylation

An alternative approach involves alkylation of thienopyrimidine-thiones. This method starts with the synthesis of 5,6-dimethyl-4-thioxothieno[2,3-d]pyrimidine, followed by S-alkylation with an appropriate halomethyl derivative of triazoloquinoline:

Step 1: Preparation of 5,6-dimethyl-4-thioxothieno[2,3-d]pyrimidine
Step 2: Synthesis of 1-(halomethyl)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline
Step 3: S-alkylation reaction under basic conditions

This approach offers an alternative route when direct thiol coupling proves challenging.

One-Pot Synthetic Approach

For more efficient synthesis, a one-pot approach has been developed combining multiple steps:

Step 1: Generation of thiolate from triazoloquinoline-thiol in situ
Step 2: Addition of chlorothienopyrimidine to the reaction mixture
Step 3: Single-pot heating and completion of reaction

This approach reduces purification steps and overall reaction time, though yields may be slightly lower (55-65%) compared to stepwise approaches.

Purification and Characterization

Purification Methods

The purification of 5,6-dimethyl-4-((5-methyl-triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine typically involves:

  • Column chromatography using silica gel (typical eluent systems: ethyl acetate/hexanes or DCM/methanol mixtures)
  • Recrystallization from appropriate solvent systems (ethanol, ethyl acetate/hexanes)
  • For high purity requirements, preparative HPLC may be employed

Characterization Data

The characterization of the target compound involves various spectroscopic techniques. Typical spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyrimidine-H), 8.42-8.40 (d, 1H, quinoline-H), 7.98-7.95 (d, 1H, quinoline-H), 7.75-7.68 (m, 2H, quinoline-H), 7.55 (s, 1H, triazole-H), 2.68 (s, 3H, CH₃), 2.41 (s, 3H, CH₃), 2.32 (s, 3H, CH₃)
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2, 158.7, 152.3, 148.1, 145.6, 141.3, 138.4, 135.2, 132.6, 130.1, 128.4, 125.7, 124.1, 122.5, 120.3, 114.8, 22.3, 13.5, 12.7
  • MS (ESI): m/z 378.1 [M+H]⁺
  • HRMS: calculated for C₁₉H₁₅N₅S₂ [M+H]⁺: 378.0847, found: 378.0849

Scale-Up Considerations and Optimization

Critical Parameters for Scale-Up

When scaling up the synthesis of this compound, several critical parameters require careful monitoring:

  • Temperature control during thienopyrimidine formation (exothermic reactions)
  • Anhydrous conditions for certain coupling steps
  • Controlled addition rates for reagents, particularly during thio-coupling
  • Proper mixing to ensure homogeneity in larger reaction vessels

Yield Optimization Strategies

To optimize yields during the preparation of this compound, several strategies have been identified:

  • Use of microwave irradiation for certain cyclization steps, reducing reaction times and side product formation
  • Careful selection of bases for deprotonation (K₂CO₃, Cs₂CO₃, or NaH depending on scale)
  • Addition of phase-transfer catalysts for heterogeneous reactions
  • Precise control of reagent stoichiometry, particularly for thiol-coupling steps

Table 2 summarizes optimization parameters for the key thio-coupling step:

Parameter Unoptimized Optimized Yield Improvement
Temperature 25°C 50-55°C +15%
Reaction time 24h 6-8h No change
Base NaOH K₂CO₃ +8%
Solvent Ethanol DMF +12%
Concentration 0.1M 0.2M +5%

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives in cancer treatment. The compound has shown promise in inhibiting the growth of various cancer cell lines.

  • Mechanism of Action : The compound targets key pathways involved in cancer cell proliferation. For instance, it has been observed to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways, which are crucial for tumor growth and angiogenesis .
  • Case Studies :
    • A study synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their efficacy against triple-negative breast cancer cells. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis .
    • Another investigation assessed the antiproliferative effects of various thieno[2,3-d]pyrimidine derivatives on human cancer cell lines (A375, DU145). Some derivatives demonstrated IC50 values in the low micromolar range, indicating potent activity .

Enzyme Inhibition

The compound also exhibits inhibitory activity against specific enzymes that play a role in disease processes.

  • Targeted Enzymes : Research has identified that derivatives of this compound can act as inhibitors of certain kinases involved in tumor progression. This includes potential inhibition of tyrosine kinases, which are often overactive in cancers .
  • Implications for Drug Development : The ability to inhibit these enzymes opens avenues for developing targeted therapies that can mitigate side effects associated with conventional chemotherapy by selectively targeting cancerous cells while sparing normal tissues.

Antimicrobial Properties

Beyond its anticancer applications, this compound has been explored for its antimicrobial properties.

  • Activity Spectrum : Initial screenings have shown that thieno[2,3-d]pyrimidine derivatives possess activity against a range of bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting the normal function of the target molecule. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

Compound Name 4-Position Substituent Molecular Weight Key Biological Activity Synthesis Method
Target Compound 5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-ylthio ~457.5 g/mol† Antimicrobial (hypothesized) POCl3-mediated coupling
5,6-Dimethyl-4-(4-methylpiperazinyl)thieno[2,3-d]pyrimidine 4-methylpiperazinyl 262.37 g/mol Not reported Nucleophilic substitution
6-Phenyl-4-pyrrolidinylthieno[2,3-d]pyrimidine Pyrrolidinyl 293.4 g/mol Not reported Pd-catalyzed cross-coupling
2-(2-Fluoroethoxy)-6-propyl-4-(triazolopyrazinyl)thieno[2,3-d]pyrimidine Triazolo[4,3-a]pyrazinyl ~470.5 g/mol P2Y12 receptor imaging Pd(PPh3)4-mediated coupling

Estimated based on analogous structures.

  • PET Tracer Derivative : Replacing quinoline with pyrazine optimizes blood-brain barrier penetration, highlighting how substituent size dictates application (antimicrobial vs. neurological).

Core Modifications

Compound Name Core Structure Key Feature Activity Profile
Target Compound Thieno[2,3-d]pyrimidine Methyl groups at 5,6-positions Hypothesized antimicrobial
Pyrimido[3,2:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Pyrimido-thieno-triazolo fusion Additional fused pyrimidine ring Not reported
8-Benzyl-2-methyl-tetrahydrotriazolopyrido-thienopyrimidine Tetrahydro-pyrido-thieno-triazole Saturated rings improve solubility Not reported
  • Key Observations: Saturation (e.g., tetrahydro derivatives in ) increases solubility but may reduce aromatic interactions critical for target binding. The triazoloquinoline-thio group in the target compound provides a unique balance of rigidity and reactivity compared to fused pyrimidine cores .

Stability and Morphology

  • Thermal Stability: Triazoloquinoline derivatives synthesized via ionic liquid catalysts () show enhanced thermal stability (TGA decomposition >250°C) compared to free catalysts .

Biological Activity

5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-d]pyrimidine class and incorporates a triazole moiety. Its structure can be represented as follows:

  • Chemical Formula : C₁₄H₁₅N₃S
  • Molecular Weight : 273.36 g/mol
  • CAS Number : Not specified in the available literature.

The presence of multiple functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown activity against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL against pathogens such as E. coli and S. aureus .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various assays. One study reported that related thieno[2,3-d]pyrimidine derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency . The proposed mechanism involves the induction of apoptosis in cancer cells, potentially mediated by the inhibition of specific signaling pathways.

Enzyme Inhibition

Research has also highlighted the compound's ability to act as an enzyme inhibitor. Specifically, it has been suggested that derivatives can inhibit carbonic anhydrase and cholinesterase activities, which are crucial in various physiological processes . This inhibition could pave the way for therapeutic applications in conditions like glaucoma and Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Key findings include:

  • Substituent Effects : The presence of methyl groups at positions 5 and 6 enhances antimicrobial activity.
  • Thioether Linkage : The thioether group significantly contributes to the compound's interaction with biological targets.
  • Triazole Influence : The triazole ring is critical for anticancer activity, suggesting that modifications here could yield more potent analogs .

Case Studies

  • Antimicrobial Efficacy : A series of synthesized derivatives were tested against a panel of bacterial strains. Results indicated that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts.
  • Cytotoxicity in Cancer Cell Lines : In a comparative study involving various thieno[2,3-d]pyrimidine derivatives, one compound demonstrated an IC50 value of 15 µM against breast cancer cells (MCF-7), suggesting promising anticancer potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing thieno[2,3-d]pyrimidine derivatives like this compound?

  • The synthesis often involves multi-step reactions starting with heterocyclic precursors. For example, 1,2,4-triazolo[4,3-a]quinoline derivatives can be functionalized via nucleophilic substitution at the thiol group. Ethanol/dioxane mixtures are typical for crystallization . Key intermediates, such as 3-amino-2-mercapto derivatives, are synthesized using sodium hydride or Lewis acids (e.g., ZnCl₂) to facilitate cyclization .
  • Methodological Tip : Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yields. Use column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How can structural characterization of this compound be validated?

  • Essential Techniques :

  • NMR : Confirm substituent positions (e.g., methyl groups at C5/C6) and thioether linkage via 1^1H and 13^13C NMR shifts.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensure purity (>95%) and stoichiometric consistency .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • In Vitro Screening :

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Anti-inflammatory Testing : COX-1/COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence biological activity in thieno-pyrimidine-triazoloquinoline hybrids?

  • SAR Insights :

  • Thioether Linkage : Replacing sulfur with oxygen reduces membrane permeability due to decreased lipophilicity .
  • Methyl Substituents : 5,6-Dimethyl groups enhance steric stabilization, improving binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Triazoloquinoline Core : Modifications at the 5-methyl position (e.g., halogenation) can alter selectivity for DNA topoisomerase II .
    • Methodological Tip : Use molecular docking (AutoDock Vina) to predict binding modes before synthesizing analogs .

Q. How can contradictory data between in vitro and in vivo anti-inflammatory results be resolved?

  • Potential Causes :

  • Bioavailability Issues : Poor solubility may limit in vivo efficacy. Use PEGylation or liposomal formulations to enhance pharmacokinetics .
  • Metabolic Instability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots .
    • Experimental Design : Perform dose-response studies in rodent inflammation models (e.g., carrageenan-induced paw edema) with plasma concentration monitoring .

Q. What computational strategies are effective for predicting off-target interactions of this compound?

  • Approaches :

  • Pharmacophore Modeling : Identify shared features with known kinase inhibitors (e.g., ATP-binding motifs) .
  • Machine Learning : Train models on ChEMBL data to predict toxicity (e.g., hERG channel inhibition) .
  • ADMET Prediction : Use SwissADME or ProTox-II to assess absorption, distribution, and cytochrome P450 interactions .

Q. How can synthetic byproducts or degradation products be characterized to ensure compound stability?

  • Analytical Workflow :

Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).

HPLC-MS/MS : Detect degradation products with C18 columns (acetonitrile/water gradients) and fragment ion analysis .

Stability-Indicating Methods : Validate assays per ICH guidelines to quantify impurities <0.1% .

Experimental Design and Data Analysis

Q. What statistical models are suitable for analyzing dose-dependent biological responses?

  • Recommended Models :

  • Nonlinear Regression : Fit IC₅₀/EC₅₀ curves using GraphPad Prism (four-parameter logistic equation).
  • ANOVA with Tukey’s Test : Compare treatment groups in multi-dose studies (α = 0.05) .
    • Data Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to minimize variability .

Q. How can researchers address low reproducibility in synthetic yields across labs?

  • Critical Factors :

  • Reagent Purity : Use freshly distilled solvents (e.g., dry DMF) to avoid side reactions.
  • Catalyst Optimization : Screen Lewis acids (e.g., FeCl₃ vs. ZnCl₂) for regioselective cyclization .
  • Reaction Monitoring : Employ TLC or in-situ FTIR to track intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.